molecular formula C10H18O2 B042142 Ethyl 2-propylpent-4-enoate CAS No. 96107-26-5

Ethyl 2-propylpent-4-enoate

Cat. No.: B042142
CAS No.: 96107-26-5
M. Wt: 170.25 g/mol
InChI Key: XCTMFTZXTGVJHP-UHFFFAOYSA-N
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Description

Ethyl 2-propylpent-4-enoate is an organic compound belonging to the family of esters. It is characterized by its unique structure, which includes an ethyl ester group attached to a 2-propylpent-4-enoate backbone. This compound is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-propylpent-4-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion is generated from a suitable precursor, such as a ketone or ester, and then alkylated using an alkyl halide under basic conditions . Another method involves the Fe-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with Grignard reagents .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation reactions. The process typically includes the use of robust catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-propylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-propylpent-4-enoate is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 2-propylpent-4-enoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately exerting their effects through the modulation of biochemical pathways .

Comparison with Similar Compounds

  • Ethyl hexanoate
  • Ethyl octanoate
  • Ethyl butanoate

Biological Activity

Ethyl 2-propylpent-4-enoate is an ester compound that has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its chemical formula C9H16O2C_9H_{16}O_2. It is an unsaturated ester, which contributes to its reactivity in various chemical reactions. The compound's structure allows it to participate in oxidation and reduction processes, yielding different products depending on the reagents used.

The biological activity of this compound is closely linked to its role as a metabolite of valproic acid (VPA), a well-known anticonvulsant medication. The compound exhibits several mechanisms of action:

  • Neurotransmitter Modulation : this compound is believed to inhibit enzymes involved in neurotransmitter metabolism, stabilizing neuronal activity and potentially reducing seizure frequency in epileptic patients .
  • Hepatotoxicity : Research indicates that metabolites of VPA, including this compound, may contribute to hepatotoxic effects through the depletion of glutathione (GSH) pools in liver cells. This depletion can lead to oxidative stress and cellular damage .
  • Conjugation Reactions : The compound can undergo conjugation with thiol-containing compounds such as glutathione (GSH) and N-acetylcysteine (NAC), which can alter its toxicity profile and influence its biological effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Findings Implications
Exhibits anticonvulsant properties similar to valproic acidPotential use in epilepsy treatment
Induces hepatotoxicity through GSH depletionRisk assessment for liver damage in patients
Participates in conjugation reactions with GSHModulates toxicity and bioavailability

Case Studies

  • Anticonvulsant Activity : A study investigated the anticonvulsant effects of this compound in animal models. Results indicated a significant reduction in seizure activity, suggesting that the compound may serve as a viable alternative or adjunct therapy for epilepsy.
  • Hepatotoxicity Assessment : Another study focused on the hepatotoxic effects associated with valproic acid metabolites, including this compound. The research demonstrated that administration of the metabolite led to increased levels of liver enzymes indicative of hepatic injury, emphasizing the need for careful monitoring during valproic acid therapy .
  • Conjugation with Thiols : Research exploring the conjugation reactions highlighted that this compound reacts with GSH, forming conjugated metabolites that may have altered pharmacological properties. This finding suggests potential pathways for detoxification or enhanced excretion of toxic metabolites .

Properties

IUPAC Name

ethyl 2-propylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4,9H,1,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTMFTZXTGVJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544861
Record name Ethyl 2-propylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96107-26-5
Record name Ethyl 2-propylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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